

An In-depth Technical Guide to (2-(Methylsulfonamido)phenyl)boronic acid

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Compound of Interest

Compound Name: (2-(Methylsulfonamido)phenyl)boronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2-(Methylsulfonamido)phenyl)boronic acid**, a versatile building block in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in drug discovery and development.

Compound Identification and Properties

(2-(Methylsulfonamido)phenyl)boronic acid, also known as 2-(Methanesulfonylaminophenyl)boronic acid, is an organoboron compound featuring a phenylboronic acid scaffold substituted with a methylsulfonamido group at the ortho position.

Structure:

- Chemical Formula: C₇H₁₀BNO₄S
- SMILES: O=S(NC1=CC=CC=C1B(O)O)(C)=O
- InChI Key: RPRMOEFOTPSWBO-UHFFFAOYSA-N

The presence of the boronic acid functional group makes it a key participant in various cross-coupling reactions, while the sulfonamido moiety can influence its solubility, electronic properties, and biological activity.

Physicochemical Data

The quantitative properties of **(2-(Methylsulfonamido)phenyl)boronic acid** are summarized in the table below, compiled from various chemical suppliers.

Property	Value	Reference(s)
CAS Number	756520-78-2	[1]
Molecular Weight	215.03 g/mol	[1]
Appearance	White to off-white solid/powder	
Melting Point	116-120 °C	
Purity	≥96%	[1]
Storage	Store at room temperature in an inert atmosphere	[1]

Synthesis and Reactions

The primary route for synthesizing **(2-(Methylsulfonamido)phenyl)boronic acid** involves the reaction of 2-aminophenylboronic acid with a methanesulfonylating agent, such as methanesulfonyl chloride or methanesulfonic anhydride.[\[2\]](#)

Representative Synthesis Protocol

The following is a representative experimental protocol for the synthesis of **(2-(Methylsulfonamido)phenyl)boronic acid**. This procedure is based on standard methods for the sulfonylation of anilines.

Reaction: 2-Aminophenylboronic Acid + Methanesulfonyl Chloride → **(2-(Methylsulfonamido)phenyl)boronic acid**

Materials:

- 2-Aminophenylboronic acid
- Methanesulfonyl chloride (MsCl)
- Pyridine or another suitable non-nucleophilic base (e.g., Triethylamine)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Solvents for purification (e.g., Ethyl acetate, Hexanes)

Procedure:

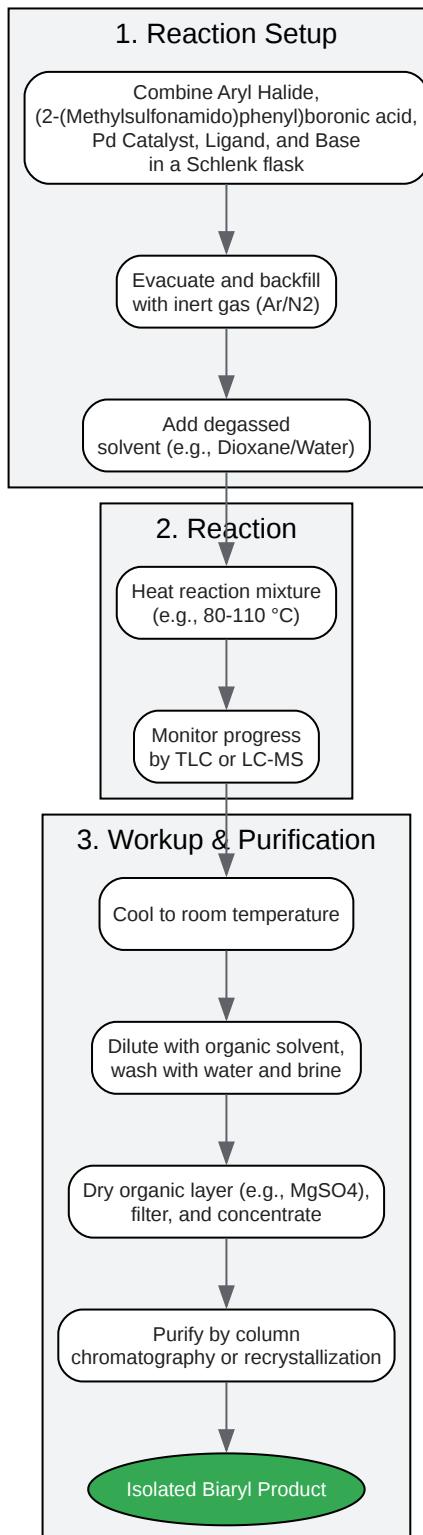
- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-aminophenylboronic acid (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
- Addition of Base: Add pyridine (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes.
- Sulfenylation: Slowly add methanesulfonyl chloride (1.1-1.2 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Once the reaction is complete, quench by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.
- Extraction: Extract the aqueous layer two more times with DCM.

- **Washing:** Combine the organic layers and wash sequentially with 1 M HCl, water, and finally with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude solid by flash column chromatography or recrystallization to yield pure **(2-(Methylsulfonamido)phenyl)boronic acid**.

Key Applications in Organic Synthesis

Like other phenylboronic acids, this compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds. This reaction is fundamental to the synthesis of complex organic molecules, including many pharmaceutical agents.

General Workflow for Suzuki-Miyaura Coupling

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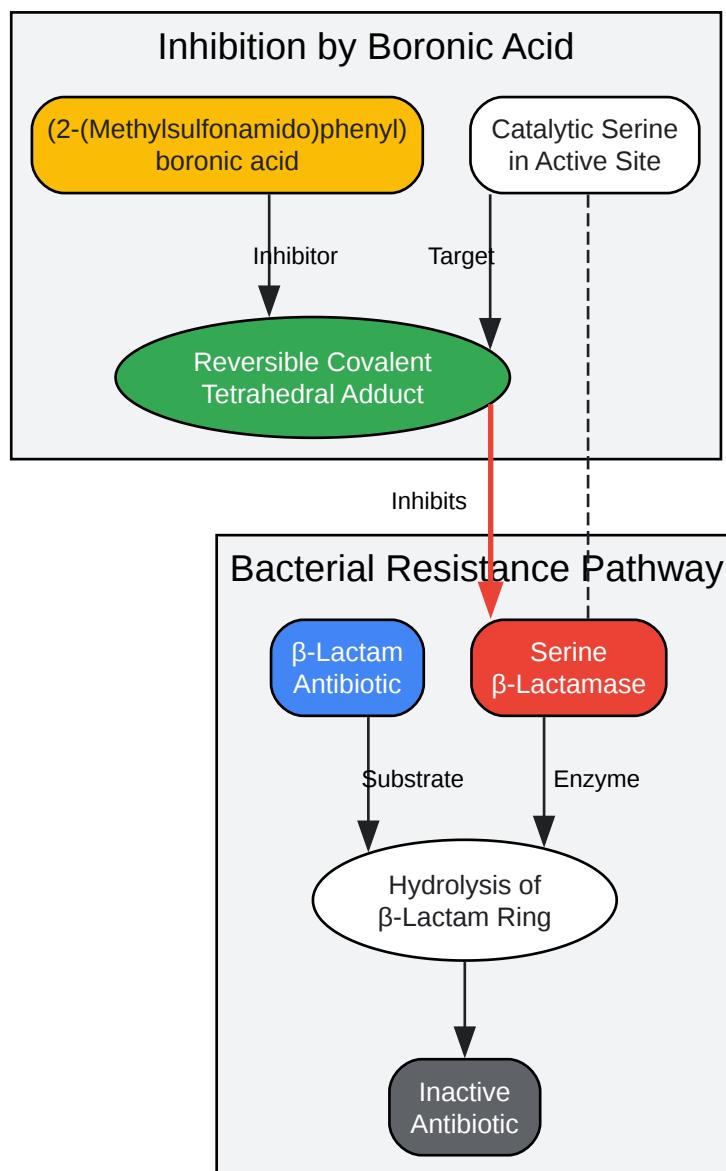
General Workflow for Suzuki-Miyaura Coupling

Applications in Drug Discovery

Boronic acids are a privileged structural motif in medicinal chemistry. The boron atom can form a reversible covalent bond with the catalytic serine residues found in many enzymes, making them effective transition-state analog inhibitors.

Inhibition of Serine β -Lactamases

A significant area of research for sulfonamide boronic acids is in combating antibiotic resistance. Many bacteria produce β -lactamase enzymes that hydrolyze and inactivate β -lactam antibiotics like penicillin and cephalosporins. Phenylboronic acids, including sulfonamide-derivatized compounds, act as potent, reversible inhibitors of these enzymes. By blocking the β -lactamase active site, they can restore the efficacy of conventional antibiotics.

Mechanism of β -Lactamase Inhibition[Click to download full resolution via product page](#)Mechanism of β -Lactamase Inhibition

The diagram above illustrates how the boronic acid moiety forms a stable, tetrahedral adduct with the catalytic serine residue in the β -lactamase active site. This prevents the enzyme from hydrolyzing the β -lactam antibiotic, thereby allowing the antibiotic to exert its antibacterial effect. The specific sulfonamido group at the ortho-position can further enhance binding affinity and selectivity through additional interactions within the enzyme's active site.

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References

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